molecular formula C18H21FN2O4S B2502365 4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1396877-64-7

4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2502365
CAS No.: 1396877-64-7
M. Wt: 380.43
InChI Key: WAQUQNTWQSOOAZ-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Dynamics and Quantum Chemical Studies

One significant area of research involves the use of piperidine derivatives, closely related to the chemical structure of interest, in the study of corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations to investigate adsorption behaviors and the inhibition efficiencies of these derivatives. The findings from such studies contribute to the development of new materials with improved corrosion resistance, which is crucial in various industrial applications (Kaya et al., 2016).

Structural Characterization and Analysis

Research has also been conducted on the structural characterization of compounds similar to "4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide." For instance, AND-1184, a potential API for treating dementia, underwent single-crystal X-ray and solid-state NMR characterization. These studies provide insights into the molecular structure and dynamics, offering a foundation for understanding the compound's interaction with biological targets (Pawlak et al., 2021).

Pharmacological Applications

Moreover, research into conformationally constrained butyrophenones, which share structural similarities with the compound , highlights the synthesis and evaluation of these molecules as antipsychotic agents. Such studies involve in vitro assays for dopamine and serotonin receptors, aiming to develop new treatments for psychiatric disorders (Raviña et al., 2000).

Synthesis and Bioactivity

Further research efforts focus on the synthesis and characterization of methylbenzenesulfonamide derivatives for their potential as HIV-1 infection inhibitors. This line of research is vital for identifying new therapeutic agents against HIV, showcasing the broad applicability of such chemical structures in drug development (Cheng De-ju, 2015).

Properties

IUPAC Name

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-10-16(19)2-3-17(13)26(23,24)20-11-14-4-7-21(8-5-14)18(22)15-6-9-25-12-15/h2-3,6,9-10,12,14,20H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQUQNTWQSOOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.